Tasimelteon-D5

Overview

Description

Tasimelteon-d5 is a deuterium-labeled derivative of Tasimelteon, an orally active and selective dual melatonin receptor agonist. This compound is primarily used as an internal standard for the quantification of Tasimelteon by gas chromatography or liquid chromatography-mass spectrometry. Tasimelteon itself is known for its role in regulating circadian rhythms and is used in the treatment of non-24-hour sleep-wake disorder .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tasimelteon-d5 involves the incorporation of deuterium into the molecular structure of Tasimelteon. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The detailed synthetic route involves multiple steps, including cyclopropanation and amide formation, under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance and mass spectrometry, is essential for the characterization and validation of the compound .

Chemical Reactions Analysis

Types of Reactions

Tasimelteon-d5 undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties .

Scientific Research Applications

Tasimelteon-d5 is widely used in scientific research for various applications, including:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of Tasimelteon.

Biology: Employed in studies investigating the biological effects of Tasimelteon and its analogs.

Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of Tasimelteon.

Industry: Utilized in the development and validation of analytical methods for quality control in pharmaceutical production

Mechanism of Action

Tasimelteon-d5, like Tasimelteon, acts as an agonist for the melatonin receptors MT1 and MT2. By binding to these receptors in the suprachiasmatic nucleus of the brain, it helps regulate the circadian rhythm. This action is particularly beneficial for individuals with non-24-hour sleep-wake disorder, as it helps resynchronize their internal clock with the external environment .

Comparison with Similar Compounds

Similar Compounds

Ramelteon: Another melatonin receptor agonist used for the treatment of insomnia.

Agomelatine: A melatonin receptor agonist and serotonin receptor antagonist used for the treatment of depression.

Prolonged-release Melatonin: Used for the treatment of sleep disorders.

Uniqueness

Tasimelteon-d5 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The incorporation of deuterium can alter the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in drug development and research .

Biological Activity

Tasimelteon-D5, a deuterated form of tasimelteon, is a selective dual melatonin receptor agonist (DMRA) that has garnered attention for its potential therapeutic applications, particularly in sleep disorders. This article explores the biological activity of this compound, including its pharmacokinetics, receptor interactions, and clinical implications.

Overview of this compound

This compound (BMS-214778-D5) is characterized by its stable isotope labeling, which enhances its pharmacokinetic profiling and metabolic studies. As a DMRA, it selectively binds to melatonin receptors MT1 and MT2, which are crucial in regulating circadian rhythms and sleep-wake cycles. The binding affinities for these receptors are reported as for MT1 and for MT2 .

Pharmacokinetics

A pivotal study assessed the pharmacokinetics of tasimelteon, providing insights relevant to its deuterated counterpart. The research indicated that tasimelteon has an absolute bioavailability of approximately 38% when administered orally. The mean elimination half-life was consistent across both oral and intravenous routes, suggesting a stable pharmacokinetic profile .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absolute Bioavailability | 38% |

| Mean Elimination Half-Life | Similar for oral/IV |

| Total Clearance | 505 mL/min |

| Volume of Distribution | 42.7 L |

This compound functions primarily through the activation of melatonin receptors MT1 and MT2. This action leads to modulation of various physiological processes including:

- Sleep Regulation : By mimicking the effects of natural melatonin, it aids in the synchronization of circadian rhythms.

- Anxiolytic Effects : Preliminary findings suggest potential anxiolytic properties, although further research is necessary to confirm these effects.

Clinical Applications

Tasimelteon has been primarily approved for treating Non-24-Hour Sleep-Wake Disorder (Non-24) in blind individuals. Its efficacy in managing sleep-related disorders has been documented through various clinical trials.

Case Studies and Efficacy

-

Study on Non-24-Hour Sleep-Wake Disorder :

- Participants experienced significant improvements in sleep quality.

- The treatment resulted in increased total sleep time and reduced nighttime awakenings.

- General Sleep Disorders :

Safety Profile

The safety assessment of tasimelteon indicated that it is generally well-tolerated with mild treatment-emergent adverse events (TEAEs) reported in clinical studies. No serious adverse events were noted during trials .

Common Adverse Events

| Adverse Event | Frequency (%) |

|---|---|

| Mild Headache | 10% |

| Dizziness | 8% |

| Somnolence | 6% |

Properties

IUPAC Name |

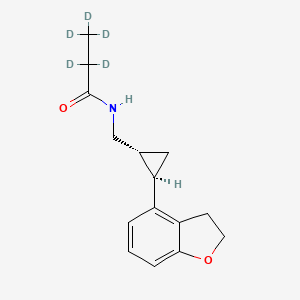

2,2,3,3,3-pentadeuterio-N-[[(1R,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-2-15(17)16-9-10-8-13(10)11-4-3-5-14-12(11)6-7-18-14/h3-5,10,13H,2,6-9H2,1H3,(H,16,17)/t10-,13+/m0/s1/i1D3,2D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOIAAWZLUQTIO-WILSWDKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC1CC1C2=C3CCOC3=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(=O)NC[C@@H]1C[C@H]1C2=C3CCOC3=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.